molecular formula C14H18ClNO2 B5033895 5-Chloro-2-cyclohexyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

5-Chloro-2-cyclohexyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Cat. No.: B5033895
M. Wt: 267.75 g/mol
InChI Key: ZJJNIUBIMNOBCI-UHFFFAOYSA-N
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Description

5-Chloro-2-cyclohexyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a heterocyclic compound characterized by a chloro substituent and a cyclohexyl group attached to an isoindoline-1,3-dione core

Properties

IUPAC Name

5-chloro-2-cyclohexyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c15-9-6-7-11-12(8-9)14(18)16(13(11)17)10-4-2-1-3-5-10/h6,10-12H,1-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJNIUBIMNOBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C3CC=C(CC3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-cyclohexyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction proceeds through a series of steps, including nucleophilic addition and cyclization, to form the isoindoline-1,3-dione scaffold . The reaction conditions often require the use of a base, such as cesium carbonate, and may be conducted under solventless conditions to promote green chemistry principles .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters, such as temperature and pressure, can enhance the efficiency and yield of the process. Additionally, purification techniques, such as crystallization and chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-cyclohexyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

5-Chloro-2-cyclohexyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a precursor for pharmaceutical agents and its potential therapeutic effects.

    Industry: It is used in the development of agrochemicals, dyes, and polymer additives.

Mechanism of Action

The mechanism of action of 5-Chloro-2-cyclohexyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, thereby modulating biological pathways. For instance, it may act as an inhibitor of certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-cyclohexyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the cyclohexyl group influences its steric and electronic characteristics .

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